molecular formula C22H21BrN6S B10947724 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10947724
M. Wt: 481.4 g/mol
InChI Key: CSSAMXUFKIHKIA-UHFFFAOYSA-N
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Description

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thienotriazolopyrimidine core, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the brominated phenyl group. The final steps involve the formation of the thienotriazolopyrimidine core under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of a pyrazole ring, a thienotriazolopyrimidine core, and a brominated phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C22H21BrN6S

Molecular Weight

481.4 g/mol

IUPAC Name

4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H21BrN6S/c1-5-17-14(4)30-22-18(17)21-25-20(27-29(21)11-24-22)16-8-6-15(7-9-16)10-28-13(3)19(23)12(2)26-28/h6-9,11H,5,10H2,1-4H3

InChI Key

CSSAMXUFKIHKIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C(=C(C(=N5)C)Br)C)C

Origin of Product

United States

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